[2-(2-Diphenylphosphanyl-6-methoxyphenyl)-3-methoxyphenyl]-diphenylphosphane

Catalog No.
S1539283
CAS No.
133545-17-2
M.F
C38H32O2P2
M. Wt
582.6 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[2-(2-Diphenylphosphanyl-6-methoxyphenyl)-3-methox...

CAS Number

133545-17-2

Product Name

[2-(2-Diphenylphosphanyl-6-methoxyphenyl)-3-methoxyphenyl]-diphenylphosphane

IUPAC Name

[2-(2-diphenylphosphanyl-6-methoxyphenyl)-3-methoxyphenyl]-diphenylphosphane

Molecular Formula

C38H32O2P2

Molecular Weight

582.6 g/mol

InChI

InChI=1S/C38H32O2P2/c1-39-33-25-15-27-35(41(29-17-7-3-8-18-29)30-19-9-4-10-20-30)37(33)38-34(40-2)26-16-28-36(38)42(31-21-11-5-12-22-31)32-23-13-6-14-24-32/h3-28H,1-2H3

InChI Key

KRJVQCZJJSUHHO-UHFFFAOYSA-N

SMILES

COC1=C(C(=CC=C1)P(C2=CC=CC=C2)C3=CC=CC=C3)C4=C(C=CC=C4P(C5=CC=CC=C5)C6=CC=CC=C6)OC

Canonical SMILES

COC1=C(C(=CC=C1)P(C2=CC=CC=C2)C3=CC=CC=C3)C4=C(C=CC=C4P(C5=CC=CC=C5)C6=CC=CC=C6)OC

Ligand in Transition Metal-Catalyzed Cross-Coupling Reactions:

[2-(2-Diphenylphosphanyl-6-methoxyphenyl)-3-methoxyphenyl]-diphenylphosphane, also known as XPhos, is a versatile ligand used in various transition metal-catalyzed cross-coupling reactions. These reactions form carbon-carbon bonds between two different organic fragments using a transition metal catalyst. XPhos's bulky electron-donating groups (methoxy and diphenylphosphine) provide steric and electronic control around the metal center, leading to high activity and selectivity in various coupling reactions, including:

  • Buchwald-Hartwig amination: Formation of carbon-nitrogen bonds between an amine and an aryl halide or pseudo halide [].
  • Suzuki-Miyaura coupling: Formation of carbon-carbon bonds between an organoboron compound and an aryl or vinyl halide [].
  • Stille coupling: Formation of carbon-carbon bonds between an organotin compound and an aryl or vinyl halide [].
  • Sonogashira coupling: Formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.
  • Negishi coupling: Formation of carbon-carbon bonds between an organozinc compound and an aryl or vinyl halide.
  • Heck coupling: Formation of carbon-carbon bonds between an alkene and an aryl or vinyl halide.
  • Hiyama coupling: Formation of carbon-carbon bonds between an organosilane and an aryl or vinyl halide.

The specific choice of XPhos as a ligand depends on the desired reactivity and selectivity of the cross-coupling reaction. Its bulky nature can sometimes hinder reactivity, but it can also be advantageous for reactions requiring high chemoselectivity (selectivity for a specific functional group).

Catalyst Precursor in Asymmetric Catalysis:

XPhos can also serve as a precursor for the synthesis of chiral transition metal catalysts used in asymmetric catalysis. These catalysts facilitate the formation of one enantiomer (mirror image) of a molecule in excess over the other. By incorporating chiral functionalities into the XPhos backbone, researchers can create catalysts capable of inducing enantioselectivity in various reactions, such as:

  • Hydrogenation: Addition of hydrogen to an unsaturated carbon-carbon bond.
  • Hydroformylation: Addition of a formyl group (CHO) to an alkene.
  • Allylation: Formation of a carbon-carbon bond between an allyl group and another molecule.

Developing new chiral XPhos derivatives is an active area of research, aiming to create highly selective catalysts for various asymmetric transformations.

Research into New Applications:

Beyond its established roles in cross-coupling and asymmetric catalysis, XPhos is also being explored for potential applications in other areas of scientific research, such as:

  • Material science: Development of new functional materials with specific properties.
  • Medicinal chemistry: Design and synthesis of novel drugs and therapeutic agents.

XLogP3

8.9

Wikipedia

(R)-(+)-(6,6'-Dimethoxybiphenyl-2,2'-diyl)bis(diphenylphosphine)

Dates

Modify: 2023-08-15

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